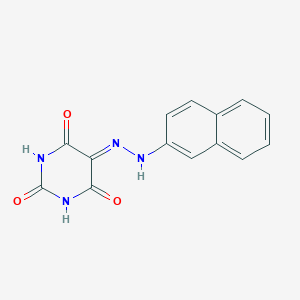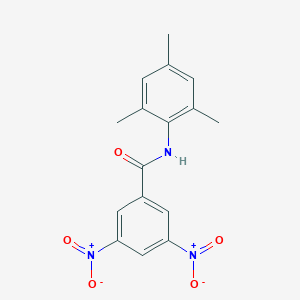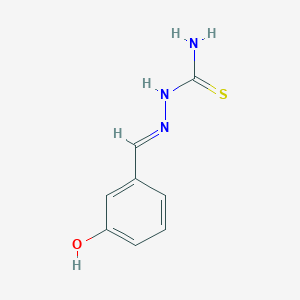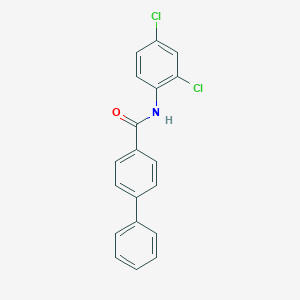![molecular formula C25H32N4O6S2 B324387 N,N'-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANEDIAMIDE](/img/structure/B324387.png)
N,N'-BIS[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PENTANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide: is a complex organic compound characterized by the presence of pyrrolidine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide typically involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)aniline with pentanedioyl dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- Pyrrolidin-2-one derivatives
- Pyrrolidin-2,5-diones
Uniqueness
N,N’-bis[4-(pyrrolidin-1-ylsulfonyl)phenyl]pentanediamide is unique due to its dual pyrrolidine-sulfonyl functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H32N4O6S2 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N,N//'-bis(4-pyrrolidin-1-ylsulfonylphenyl)pentanediamide |
InChI |
InChI=1S/C25H32N4O6S2/c30-24(26-20-8-12-22(13-9-20)36(32,33)28-16-1-2-17-28)6-5-7-25(31)27-21-10-14-23(15-11-21)37(34,35)29-18-3-4-19-29/h8-15H,1-7,16-19H2,(H,26,30)(H,27,31) |
InChI Key |
JXKJEYBETYRLJS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-5-(furan-2-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324307.png)
![2-(1-Azepanylcarbonyl)-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B324308.png)
![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324309.png)


![2,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B324314.png)

![(6E)-6-[(3,4-dimethylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B324317.png)
![N-butyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324318.png)
![N-(3-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B324319.png)
![4,6-dimethyl-2-oxo-1-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]pyridine-3-carbonitrile](/img/structure/B324324.png)


![N-{3-[(2-thienylcarbonyl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B324329.png)
